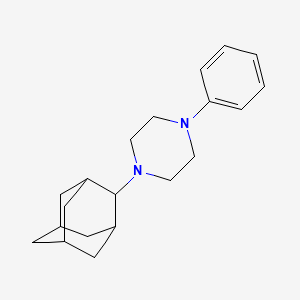![molecular formula C19H28FN3O2 B6118106 3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as EFDP, and it belongs to the class of piperidinone derivatives. EFDP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. The purpose of
Mecanismo De Acción
The mechanism of action of EFDP is not fully understood. However, it has been proposed that EFDP exerts its biological activities by modulating various signaling pathways. For example, EFDP has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. EFDP has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
EFDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EFDP has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, EFDP has been shown to inhibit viral replication by interfering with the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFDP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. EFDP is also stable under normal laboratory conditions, making it easy to handle. However, EFDP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, EFDP has not been extensively tested in vivo, and its pharmacokinetic properties are not well characterized.
Direcciones Futuras
There are several future directions for research on EFDP. One area of research is to further investigate its mechanism of action. This will help to better understand how EFDP exerts its biological activities and may lead to the development of more potent derivatives. Another area of research is to evaluate the pharmacokinetic properties of EFDP in vivo. This will help to determine its potential as a therapeutic agent. Additionally, EFDP could be evaluated for its potential as a lead compound for the development of new antiviral, anti-inflammatory, and antitumor agents.
Métodos De Síntesis
EFDP can be synthesized by the reaction of 4-fluorobenzyl chloride with 3-hydroxy-2-piperidinone in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-ethyl-1-piperazine to yield EFDP. The purity and yield of the final product can be improved by using different reaction conditions or purification methods.
Aplicaciones Científicas De Investigación
EFDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. EFDP has also been shown to have antitumor activity by inducing apoptosis in cancer cells. In addition, EFDP has been found to have antiviral activity against several viruses, including influenza A and B viruses, hepatitis B virus, and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-2-21-10-12-22(13-11-21)15-19(25)8-3-9-23(18(19)24)14-16-4-6-17(20)7-5-16/h4-7,25H,2-3,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKHJFPOLYMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-ethyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6118028.png)
![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![2-[({[5,6-dimethyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6118049.png)
![1,5-dimethyl-9-oxo-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B6118054.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6118057.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B6118059.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![N,N-diisopropyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6118090.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B6118111.png)

